molecular formula C6H16N2 B13528804 N1,3-Dimethylbutane-1,3-diamine

N1,3-Dimethylbutane-1,3-diamine

Cat. No.: B13528804
M. Wt: 116.20 g/mol
InChI Key: CEXOTARNUNKHAK-UHFFFAOYSA-N
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Description

N1,3-Dimethylbutane-1,3-diamine, specifically available as its dihydrochloride salt (CAS# 2089319-75-3), is a chemical compound with the molecular formula C6H18Cl2N2 and a molecular weight of 189.13 g/mol . This diaminoalkane derivative serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research, particularly useful for constructing more complex molecular architectures due to its reactive primary and secondary amine functional groups. The compound requires careful cold-chain transportation and handling to preserve its stability and purity . It is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage its structural properties in catalysis, polymer science, and medicinal chemistry applications. As with all chemicals, please consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Key hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

IUPAC Name

1-N,3-dimethylbutane-1,3-diamine

InChI

InChI=1S/C6H16N2/c1-6(2,7)4-5-8-3/h8H,4-5,7H2,1-3H3

InChI Key

CEXOTARNUNKHAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCNC)N

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for N1,3 Dimethylbutane 1,3 Diamine

Direct Synthesis Approaches to N1,3-Dimethylbutane-1,3-diamine

Direct synthesis methods aim to construct the this compound molecule in a minimal number of steps from readily available starting materials. These approaches are often favored for their efficiency and potential for large-scale production.

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a powerful technique for the synthesis of amines through the reduction of nitrogen-containing functional groups like nitro compounds or nitriles. For the synthesis of this compound, this would typically involve the reduction of a precursor molecule containing two nitrogen functional groups on the butane (B89635) backbone.

A plausible precursor is a dinitrobutane or a related dinitrile. For instance, the hydrogenation of a suitably substituted dinitrile can yield the desired diamine. Industrial processes for similar diamines, such as N,N-dimethyl-1,3-propanediamine, often utilize the hydrogenation of a cyano group. google.comgoogle.comresearchgate.netcetjournal.it In a similar vein, a precursor like 3-methyl-1,3-dicyanopropane could potentially be hydrogenated to form the target diamine. The reaction is typically carried out under hydrogen pressure in the presence of a metal catalyst.

Commonly used catalysts for such transformations include Raney Nickel (Raney-Ni), often in the presence of a base like sodium hydroxide, and precious metal catalysts such as palladium or platinum on a carbon support. google.com The reaction conditions, including temperature, pressure, and solvent, are critical parameters that need to be optimized to achieve high yields and selectivity.

Table 1: Overview of Catalytic Hydrogenation Approach

Precursor Type Example Precursor Catalyst General Conditions Product
Dinitrile 4-amino-4-methylpentanenitrile Raney-Ni, H₂ High pressure, elevated temperature This compound

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for forming C-N bonds, providing a direct route to primary, secondary, and tertiary amines from carbonyl compounds. libretexts.orgyoutube.commasterorganicchemistry.com This process involves two key steps: the initial reaction of a carbonyl group with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.orgyoutube.com

Table 2: Reductive Amination Strategy Example

Carbonyl Precursor Amine Source Reducing Agent Key Intermediate Product

Indirect Synthetic Pathways Utilizing Precursors and Derivatives

Indirect methods involve the synthesis of this compound through the chemical modification of a precursor molecule that already contains the basic carbon skeleton and amine functionalities.

Amine Alkylation Reactions

Amine alkylation, a type of nucleophilic aliphatic substitution, involves the reaction of an amine with an alkyl halide. wikipedia.org In principle, this compound could be prepared by the N-methylation of a precursor diamine, such as butane-1,3-diamine. The reaction would typically involve a methylating agent like methyl iodide (CH₃I).

However, a significant challenge with this method is the potential for over-alkylation. libretexts.orgtminehan.com The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgacs.org Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired dimethylated product. Using a large excess of the starting diamine can favor mono-alkylation, but achieving selective di-methylation at specific positions can be difficult.

Functional Group Transformations Leading to this compound

Another indirect approach involves the transformation of other functional groups into the required amine moieties. A notable example is the reduction of amides. A precursor dicarboxylic acid, such as 2-methylpentanedioic acid, could first be converted into the corresponding bis-amide by reaction with methylamine (B109427). This bis-amide can then be reduced to the target diamine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgtminehan.com This method is advantageous as the formation of the amide bond is typically straightforward, and the subsequent reduction is often high-yielding, effectively replacing the carbonyl oxygens with two hydrogen atoms.

Other functional group transformations, such as the reduction of alkyl azides, also provide pathways to primary amines and could be adapted for the synthesis of diamine structures. tminehan.com

Asymmetric Synthesis and Enantioselective Preparation of Chiral this compound Analogues

This compound possesses two stereocenters at the C1 and C3 positions. Consequently, it can exist as multiple stereoisomers (a pair of enantiomers and diastereomers). The synthesis of a specific stereoisomer requires an asymmetric or enantioselective approach. Such chiral diamines are of significant interest as they are valuable building blocks in medicinal chemistry and can serve as chiral ligands in asymmetric catalysis. researchgate.netresearchgate.netyale.edursc.org

Asymmetric synthesis of these analogues can be achieved through several strategies. One common approach is the use of chiral catalysts or reagents during the synthesis. For example, in a reductive amination pathway, a chiral reducing agent or a chiral catalyst could be employed to selectively form one enantiomer over the other. researchgate.net The development of catalysts for stereoselective transformations is an active area of research, with many systems designed to deliver high enantiomeric excess (ee). chemrxiv.org

Another strategy involves the use of a chiral auxiliary. A chiral molecule can be temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. Once the desired stereochemistry is established, the auxiliary is removed. The Ellman sulfinamide chemistry is a prominent example of using a chiral auxiliary for the asymmetric synthesis of amines. yale.edu Such methods could potentially be adapted to control the stereochemistry at both chiral centers of this compound, although it would likely involve a multi-step sequence.

Table 3: Approaches for Asymmetric Synthesis

Strategy Description Example Application
Chiral Catalysis Use of a chiral metal complex or organocatalyst to influence the stereochemical outcome of a reaction. Asymmetric hydrogenation or asymmetric reductive amination using a chiral catalyst.
Chiral Auxiliaries A chiral molecule is temporarily incorporated to guide the formation of a new stereocenter. A chiral sulfinamide could be used to direct the addition of a nucleophile to an imine. yale.edu

Scalable and Industrially Relevant Synthetic Procedures for this compound

A prominent and industrially viable method for the synthesis of this compound is the reductive amination of 4-amino-4-methyl-2-pentanone with methylamine. This process is typically carried out as a continuous process in a fixed-bed reactor, which offers advantages in terms of process control, safety, and efficiency for large-scale production.

The synthesis can be broken down into two key stages:

Synthesis of 4-amino-4-methyl-2-pentanone (Diacetonamine): The precursor, diacetonamine (B58104), can be synthesized from readily available industrial feedstocks such as acetone (B3395972) and ammonia (B1221849). One method involves the reaction of mesityl oxide with aqueous ammonia. chemicalbook.com Another approach utilizes the continuous reaction of acetone and ammonia in a fixed-bed reactor. chemicalbook.com

Reductive Amination to this compound: The crucial step to form the final product is the reductive amination of diacetonamine with methylamine in the presence of a catalyst and hydrogen gas. This reaction is analogous to the industrial production of similar diamines, such as N,N-dimethyl-1,3-propanediamine, which employs a continuous hydrogenation process. google.comcetjournal.it

A representative scalable process for the synthesis of this compound via reductive amination is detailed below:

Reaction Scheme:

Generated code

Process Parameters:

A continuous-flow system using a fixed-bed reactor is the preferred industrial setup. This allows for precise control over reaction parameters and enhances safety and productivity.

ParameterTypical RangeNotes
Catalyst Raney NickelA highly active and cost-effective catalyst for hydrogenation reactions. google.commasterorganicchemistry.com
Reactants 4-amino-4-methyl-2-pentanone, Methylamine, Hydrogen
Solvent Typically the reaction is run neat or with a minimal amount of a suitable solvent.
Temperature 100 - 200 °CHigher temperatures increase reaction rates but may affect catalyst stability and selectivity. google.com
Pressure 20 - 100 bar (2 - 10 MPa)Elevated pressure is required to maintain hydrogen in the liquid phase and drive the reaction. google.com
Molar Ratio Excess methylamine and hydrogen are often used to drive the reaction to completion.
Space Velocity Adjusted to optimize conversion and selectivity.

Detailed Research Findings:

While specific data for the industrial synthesis of this compound is proprietary, extensive research on analogous reductive amination reactions provides valuable insights into the expected outcomes. For instance, the continuous hydrogenation of related aminonitriles to diamines over Raney Nickel catalysts demonstrates high conversion rates and selectivities, often exceeding 95%. google.comcetjournal.it

The reductive alkylation of amines with carbonyl compounds over copper chromite has also been studied, indicating that various metal catalysts can be effective for this transformation. niscpr.res.in However, for industrial-scale production of aliphatic diamines, nickel-based catalysts are generally favored due to their high activity and economic viability. google.commasterorganicchemistry.com

The choice of reaction conditions, particularly temperature and pressure, is critical in optimizing the yield and purity of the final product while minimizing side reactions. The use of a continuous fixed-bed reactor system is a key feature of modern, scalable industrial processes for the manufacture of diamines, ensuring consistent product quality and efficient production. google.com

Chemical Reactivity and Transformation Studies of N1,3 Dimethylbutane 1,3 Diamine

Nucleophilic Reactivity of Amine Centers in N1,3-Dimethylbutane-1,3-diamine

The presence of two amine groups in this compound suggests it would act as a nucleophile. The lone pair of electrons on the nitrogen atoms would be available to attack electron-deficient centers. However, no specific studies have been found that detail this reactivity for this particular compound.

Additions to Carbonyl Compounds

Theoretically, the amine groups of this compound should react with carbonyl compounds such as aldehydes and ketones. This type of reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, leading to the formation of a hemiaminal intermediate, which can then dehydrate to form an imine or a more complex product. However, no published research specifically documents this reaction for this compound, and therefore, no experimental data on reaction conditions, yields, or product characterization can be provided.

Condensation Reactions, Including Schiff Base Formation

Condensation reactions, particularly the formation of Schiff bases (imines), are characteristic of primary and secondary amines reacting with carbonyl compounds. It is plausible that this compound would undergo condensation with aldehydes or ketones to form mono- or di-imines. These reactions are typically reversible and can be catalyzed by acids or bases. Without specific studies on this compound, any discussion on the formation of its Schiff bases would be purely conjectural.

Derivatization and Functionalization of this compound

The modification of this compound to introduce new functional groups or to incorporate it into larger molecular frameworks is an area where specific research is required.

Formation of Imidazolidine (B613845) Derivatives

The reaction of 1,2- and 1,3-diamines with aldehydes is a known method for the synthesis of five- and six-membered heterocyclic rings, respectively. Specifically, 1,3-diamines can react with aldehydes, such as formaldehyde, to form tetrahydropyrimidines. The analogous reaction for a 1,2-diamine leads to imidazolidine derivatives. Given the 1,3-disposition of the amine groups in this compound, the formation of imidazolidine derivatives would not be the expected primary cyclization product with a single aldehyde molecule. The formation of a six-membered tetrahydropyrimidine (B8763341) ring would be more likely. However, no literature has been found to confirm the synthesis of any such heterocyclic derivatives from this compound.

Synthesis of Other Heterocyclic Compounds Incorporating the Diamine Moiety

The versatile reactivity of diamines makes them valuable building blocks in the synthesis of a wide array of heterocyclic compounds. Depending on the reagent used, this compound could theoretically be used to synthesize various heterocycles. For instance, reaction with dicarbonyl compounds could lead to the formation of diazepine (B8756704) derivatives. However, in the absence of any published research, the potential for this compound in the synthesis of such compounds remains unexplored.

Mechanistic Investigations of Reactions Involving this compound

A thorough understanding of the reaction mechanisms is crucial for controlling reaction outcomes and designing new synthetic routes. Such studies would involve kinetic analysis, identification of intermediates, and computational modeling to elucidate the pathways of reactions involving this compound. At present, no mechanistic investigations for any reaction of this specific diamine have been reported in the scientific literature.

Stereochemical Control and Diastereoselectivity in Reactions of Chiral this compound

No publicly available research data was found for this topic.

Coordination Chemistry and Ligand Design Utilizing N1,3 Dimethylbutane 1,3 Diamine

Chelation Behavior and Coordination Modes of N1,3-Dimethylbutane-1,3-diamine

This compound typically acts as a bidentate ligand, coordinating to a metal center through the lone pairs of its two nitrogen atoms to form a six-membered chelate ring. The stability of this ring is a key factor in the formation of its metal complexes. The substituents on the nitrogen atoms and the butane (B89635) backbone significantly influence the steric and electronic properties of the ligand, which in turn dictate its coordination behavior.

The chelation of this compound and related 1,3-diamines can lead to various coordination modes. The flexibility of the six-membered ring allows it to adopt different conformations, such as chair, boat, and twist-boat, to accommodate the geometric preferences of the metal ion and minimize steric interactions within the complex. For instance, in tetraammine(butane-1,3-diamine)cobalt(III), the chelate ring adopts a chair conformation with the methyl group in an equatorial position to reduce steric strain researchgate.net. The presence of methyl groups on both the nitrogen and carbon atoms of this compound introduces additional steric bulk, which can influence the preferred coordination geometry and the accessibility of the metal center.

The coordination of this compound can result in the formation of monomeric complexes, where one or more ligands coordinate to a single metal center. Depending on the metal-to-ligand ratio and the presence of other ligands, this can lead to various geometries, such as square planar, tetrahedral, or octahedral. For example, bis(diamine)nickel(II) complexes can adopt a square-planar geometry nih.gov.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound generally involves the reaction of a suitable metal salt with the diamine ligand in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can be optimized to favor the formation of the desired complex. Characterization of the resulting complexes is typically carried out using a combination of spectroscopic techniques and elemental analysis.

Transition metals, with their partially filled d-orbitals, readily form stable complexes with diamine ligands like this compound.

Copper(II) Complexes: Copper(II) complexes with substituted 1,3-diamines have been synthesized and structurally characterized. For instance, the reaction of copper(II) oxalate (B1200264) with N,N-diethyl-1,3-diaminopropane yields a discrete complex, [Cu(ox)(dedap)₂], where 'dedap' is the diamine ligand. This complex is soluble in polar solvents and serves as a precursor for the synthesis of copper nanocrystals rsc.org. Similarly, a copper(II) complex with the Schiff-base ligand derived from 1,3-diaminopropane (B46017), N¹,N³-bis(1-(pyridin-2-yl)ethylidene)propane-1,3-diamine, has been synthesized and its structure determined by single-crystal X-ray diffraction. In this complex, the ligand coordinates to the Cu(II) ion through two azomethine nitrogen atoms and two pyridine (B92270) nitrogen atoms, resulting in a distorted square pyramidal geometry researchgate.net.

Cobalt(II) and Nickel(II) Complexes: Cobalt(II) and Nickel(II) complexes with various diamines have been reported. For example, complexes of Co(II) and Ni(II) with a Schiff base derived from ethylenediamine (B42938) and 1-phenyl-1,3-butanedione have been synthesized and characterized nih.gov. Nickel(II) complexes with 1,2-diamines have been shown to exhibit thermochromism, changing color upon heating due to changes in their coordination geometry researchgate.net.

Osmium Complexes: While specific complexes of this compound with osmium are not extensively documented in the reviewed literature, the synthesis of cyclometalated osmium complexes often involves the reaction of osmium precursors with ligands containing C-H bonds that can be activated. The synthesis of such complexes can require more forcing conditions compared to other transition metals researchgate.net. It is plausible that osmium complexes with this compound could be synthesized through similar routes, potentially leading to novel catalytic or photophysical properties.

The coordination chemistry of this compound with main group metals is a less explored area compared to transition metals. However, studies on related systems provide insights into the potential complexation behavior. For example, bulky 1,3-diamidopropane ligands have been used to synthesize complexes of group 2 metals (Be, Mg, Ca, Sr). Salt metathesis reactions between alkali metal salts of these ligands and group 2 metal halides have yielded complexes with varying coordination numbers and geometries, influenced by the size of the metal ion researchgate.net. Similarly, group 13 complexes with monoanionic NNN-pincer ligands have been prepared, demonstrating the versatility of nitrogen-based ligands in stabilizing main group metal centers uleth.ca. These examples suggest that this compound could form stable complexes with a range of main group metals, with the resulting structures being dependent on the metal's ionic radius and coordination preferences.

Structural Elucidation of this compound Coordination Compounds

The precise determination of the three-dimensional arrangement of atoms in a coordination compound is crucial for understanding its chemical and physical properties. X-ray crystallography and conformational analysis are powerful tools for the structural elucidation of metal complexes of this compound.

For instance, the crystal structure of a copper(II) complex with N,N-diethyl-1,3-diaminopropane, [Cu(ox)(dedap)₂], has been determined rsc.org. In a different example, the structure of a Cu(II) complex with a Schiff-base ligand derived from 1,3-diaminopropane reveals a distorted square pyramidal geometry around the copper center researchgate.net. The analysis of a nickel(II) complex with a substituted meso-2,3-butanediamine ligand showed a tetrahydrally coordinated nickel ion acs.org. These studies demonstrate the common coordination geometries that can be expected for complexes of this compound.

A study on complexes of the type [M(acac)₂(TMEDA)] (where M = Mn, Fe, Zn and TMEDA = N,N,N',N'-tetramethylethylenediamine, a related diamine) showed that the central metal atom is nearly octahedrally coordinated by two acetylacetonate (B107027) (acac) ligands and one chelating TMEDA ligand nih.gov. The five-membered M-TMEDA ring in these complexes adopts a twist conformation nih.gov.

Table 1: Selected Crystallographic Data for a Related Copper(II) Diamine Complex Data for [Cu(N¹,N³-bis(1-(pyridin-2-yl)ethylidene)propane-1,3-diamine)Br]Br

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.3433(3)
b (Å)13.2605(3)
c (Å)18.838(6)
β (°)97.522(16)
V (ų)2066.2(6)
Z4
Source: researchgate.net

When this compound chelates to a metal ion, the resulting six-membered ring is not planar and can adopt several conformations. The study of these conformations is crucial as they can significantly impact the reactivity and stability of the complex. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used for conformational analysis in solution.

For six-membered diamine chelate rings, such as the one formed by this compound, the chair conformation is often the most stable. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. Generally, bulky substituents prefer to be in the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric hindrance. For example, in tetraammine(butane-1,3-diamine)cobalt(III), the chair conformation with an equatorial methyl group is predominant researchgate.net.

The presence of methyl groups on the nitrogen atoms of this compound introduces additional conformational considerations. The orientation of these N-methyl groups can also be either axial or equatorial relative to the chelate ring. The relative energies of these conformers will depend on a balance of steric interactions between the N-methyl groups, the C-methyl group, and the rest of the coordination sphere.

Theoretical calculations, in conjunction with experimental NMR data, can provide a detailed picture of the conformational landscape of the chelated ligand. These studies can determine the relative populations of different conformers and the energy barriers for their interconversion.

Electronic and Spectroscopic Properties of this compound Complexes

The electronic and spectroscopic properties of coordination complexes are fundamental to understanding their bonding, structure, and reactivity. For hypothetical complexes of this compound with transition metals, these properties would be primarily investigated using techniques such as UV-Visible spectroscopy, infrared (IR) spectroscopy, and magnetic susceptibility measurements.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes are characterized by absorptions corresponding to d-d transitions and charge-transfer bands. The energies of these transitions are sensitive to the nature of the metal ion, its oxidation state, and the ligand field strength. This compound, being a bidentate N-donor ligand, is expected to create a moderate to strong ligand field. The electronic spectra of its complexes would exhibit bands corresponding to the promotion of electrons between the split d-orbitals of the metal center. The position and intensity of these bands would provide insights into the geometry of the complex and the magnitude of the ligand field splitting energy (Δ).

Infrared Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of a ligand to a metal ion. In the context of this compound complexes, key vibrational modes to monitor would include the N-H and C-N stretching frequencies. Upon coordination to a metal center, a shift in these vibrational frequencies is expected. For instance, the N-H stretching frequency would likely shift to a lower wavenumber due to the donation of electron density from the nitrogen atom to the metal, weakening the N-H bond. Similarly, changes in the C-N stretching vibrations would indicate the involvement of the nitrogen atoms in coordination.

Magnetic Susceptibility: The magnetic properties of transition metal complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion. For complexes of this compound, magnetic susceptibility measurements would help in determining the spin state of the metal center (high-spin or low-spin). This information is crucial for understanding the electronic configuration and the strength of the ligand field.

A hypothetical data table for a series of first-row transition metal complexes with this compound is presented below, illustrating the type of data that would be collected and analyzed.

Metal IonCoordination GeometryExpected d-d Transitions (cm⁻¹)Magnetic Moment (μ_eff, B.M.)
Cr(III)Octahedral⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₁g(P)~3.87
Mn(II)Octahedral (High Spin)Spin-forbidden transitions~5.92
Fe(III)Octahedral (High Spin)Spin-forbidden transitions~5.92
Co(II)Octahedral (High Spin)⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P)~4.3-5.2
Ni(II)Octahedral³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)~2.9-3.4
Cu(II)Distorted Octahedral²Eg → ²T₂g~1.9-2.1

Note: The values presented are theoretical and based on typical observations for similar amine complexes.

Ligand Field Theory and Bonding Analysis in this compound Complexes

Ligand Field Theory (LFT) provides a more sophisticated model for describing the bonding in coordination complexes by considering the overlap of metal and ligand orbitals. In the case of this compound complexes, the nitrogen lone pairs would act as the primary donors, forming σ-bonds with the appropriate d-orbitals of the metal ion.

Sigma (σ) Bonding: The two nitrogen atoms of this compound would each donate a lone pair of electrons to form σ-bonds with the metal center. In an octahedral complex, these ligand orbitals would have the correct symmetry to interact with the metal's s, p, and e_g (d_z² and d_x²-y²) orbitals, leading to the formation of bonding and antibonding molecular orbitals. The t₂g (d_xy, d_xz, d_yz) orbitals of the metal would be non-bonding in a purely σ-framework. The energy separation between the non-bonding t₂g and the antibonding e_g* orbitals corresponds to the ligand field splitting parameter, Δo.

Pi (π) Bonding: While the primary interaction is σ-bonding, the possibility of π-interactions cannot be entirely ruled out, although they are expected to be weak for a saturated diamine ligand like this compound. Any potential π-interactions would involve the overlap of filled ligand orbitals with the metal t₂g orbitals.

Ligand Field Parameters: The electronic spectra of the complexes would allow for the determination of key ligand field parameters, such as the ligand field splitting energy (Δ) and the Racah parameter (B). The Racah parameter is a measure of the inter-electronic repulsion within the d-orbitals and is typically reduced in a complex compared to the free ion, indicating some degree of covalency in the metal-ligand bond. The nephelauxetic ratio (β = B_complex / B_free_ion) quantifies this reduction.

A hypothetical analysis of these parameters for a series of complexes would provide a quantitative measure of the ligand field strength of this compound and the covalent character of the metal-ligand bonds.

Metal ComplexΔo (cm⁻¹)B (cm⁻¹)β
[Cr(N-N)₃]³⁺(Theoretical value)(Theoretical value)(Theoretical value)
[Ni(N-N)₃]²⁺(Theoretical value)(Theoretical value)(Theoretical value)
[Co(N-N)₃]²⁺(Theoretical value)(Theoretical value)(Theoretical value)

Note: 'N-N' represents the this compound ligand. The table is illustrative of the parameters that would be determined from experimental data.

Based on a comprehensive review of available scientific literature, it has been determined that there is a lack of published research on the specific catalytic applications of the compound This compound corresponding to the detailed outline provided.

Searches for this compound's use as an organocatalyst in Asymmetric Mannich and Aldol reactions, or as a ligand in metal-catalyzed Asymmetric Hydrogenation and C-C/C-X bond-forming reactions, did not yield the specific data required to generate a thorough and scientifically accurate article as requested.

While the broader class of diamines is widely used in these catalytic applications, information focusing specifically on this compound is not present in the accessible scientific domain. Therefore, the request to generate an article with the specified structure and content for this particular compound cannot be fulfilled at this time.

Catalytic Applications of N1,3 Dimethylbutane 1,3 Diamine and Its Derivatives

Metal-Catalyzed Reactions Employing N1,3-Dimethylbutane-1,3-diamine as a Ligand

Oxidation and Reduction Processes

Complexes derived from 1,3-diamine ligands are effective catalysts in a range of oxidation and reduction reactions, demonstrating their versatility in controlling redox processes.

Oxidation Reactions: Manganese(III) complexes incorporating salen-type Schiff base ligands, which are synthesized from various diamines, have shown notable catalytic activity in the aerobic oxidation of several substrates. nih.gov For instance, these complexes effectively catalyze the oxidation of 2-aminophenol and 3,5-di-tert-butylcatechol to 2-aminophenoxazin-3-one and 3,5-di-tert-butylquinone, respectively. nih.govacs.org They are also proficient in the oxidation of styrene to its corresponding oxirane. nih.govacs.org The catalytic efficiency of these manganese complexes has been evaluated, with kinetic parameters determined for various substrates. nih.gov

Interactive Data Table: Catalytic Oxidation of Substrates using Mn(III)-Diamine Complexes

Substrate Catalyst Complex Product Conversion (%)
o-Aminophenol Mn(III)-salen type 2-Aminophenoxazin-3-one High
3,5-di-tert-butylcatechol Mn(III)-salen type 3,5-di-tert-butylquinone High
Styrene Mn(III)-salen type Styrene oxide 60-75

Data sourced from studies on Mn(III) salen-type complexes. nih.govacs.org

Furthermore, iron complexes with diamine-containing ligands have been investigated for ammonia (B1221849) oxidation, a key reaction for potential carbon-free fuel technologies. An iron complex featuring a tetradentate ligand with cis-labile sites demonstrated a high turnover number for ammonia oxidation, underscoring the potential of diamine derivatives in designing catalysts for challenging oxidation processes. nih.gov

Reduction Processes (Transfer Hydrogenation): Ruthenium(II) complexes featuring chiral 1,3-diamine ligands are highly effective precatalysts for the asymmetric transfer hydrogenation (ATH) of ketones and imines. nih.gov This process typically uses isopropanol or a formic acid/triethylamine mixture as a hydrogen source to reduce prochiral ketones to chiral alcohols with high enantioselectivity. liv.ac.uk The performance of these catalysts is influenced by factors such as the ligand structure and the nature of the base used as a co-catalyst. bath.ac.uk For example, Ru(II)-NHC-diamine complexes have been successfully applied to the asymmetric hydrogenation of a variety of substrates, including isocoumarins, benzothiophene 1,1-dioxides, and various ketones, yielding chiral products with high enantiomeric ratios. nih.gov

The development of artificial metalloenzymes, which combine a protein scaffold with a metal catalyst, has also utilized 1,3-diamine ligands. A biotinylated chiral 1,3-diamine was incorporated into an iridium(III) complex and anchored within streptavidin to create an artificial imine reductase, which successfully catalyzed the stereoselective reduction of a cyclic imine. unimi.it

Interactive Data Table: Asymmetric Transfer Hydrogenation of Ketones with Ru(II)-Diamine Catalysts

Substrate Catalyst System Product Yield (%) Enantiomeric Ratio (e.r.)
Acetophenone [Ru(II)-(R,R)-TsDPEN] 1-Phenylethanol High High
2-Methylbenzo[b]thiophene 1,1-dioxide Ru(II)-NHC-diamine C3 (S)-2-Methyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide 99 97:3
1-(Thiophen-2-yl)ethan-1-one Ru(II)-NHC-diamine C4 Chiral Alcohol Good High
2,3-Dihydro-1H-inden-1-one Ru(II)-NHC-diamine C4 Chiral Alcohol High High

Data compiled from studies on various Ru(II)-diamine catalyst systems. nih.govbath.ac.uk

Additionally, cobalt complexes with pyridinyl-1,3,5-triazine-diamine ligands have been investigated for the photocatalytic reduction of CO2 to CO, achieving turnover numbers up to 89. researchgate.net

Mechanistic Investigations of Catalytic Cycles and Active Species

Understanding the reaction mechanism is critical for optimizing catalyst performance. For catalysts derived from 1,3-diamines, mechanistic studies have elucidated the roles of the metal center, the diamine ligand, and reaction intermediates.

In organocatalysis, such as the Mannich reaction, 1,3-diamine derivatives with both primary and tertiary amine groups are believed to function cooperatively. nih.govnii.ac.jpscispace.comnih.gov The primary amine typically forms an enamine intermediate with a ketone substrate, while the protonated tertiary amine acts as an acid to interact with and activate the electrophile. nih.govnii.ac.jpacs.org This bifunctional activation is a key feature of the catalytic cycle.

For metal-catalyzed reactions, particularly the asymmetric transfer hydrogenation of ketones with Ru(II)-diamine complexes, a "metal-ligand bifunctional" mechanism is widely accepted. The catalytic cycle is proposed to involve the following key steps:

Precatalyst Activation : An external base facilitates the elimination of HCl from a precatalyst to generate a coordinatively unsaturated ruthenium species.

Formation of the Active Hydride Species : The active Ru-H catalyst is formed via a concerted transfer of a hydride from the hydrogen donor (e.g., isopropanol) and a proton to the ruthenium complex.

Hydrogen Transfer to Substrate : The ketone substrate interacts with the catalyst through hydrogen bonding between its oxygen atom and the N-H unit of the diamine ligand. This is followed by the transfer of the hydride from ruthenium and the proton from the amine ligand to the ketone, forming the chiral alcohol product. bath.ac.uknih.gov This transfer often proceeds through a six-membered, outer-sphere transition state, which explains the high chemoselectivity for C=O bonds over C=C bonds. bath.ac.uk

Detailed NMR studies and kinetic measurements have helped identify key intermediates, such as ruthenium-hydride species, and confirm the substrate-catalyst interactions via hydrogen bonding. nih.govnih.gov In some cases, catalyst deactivation pathways have also been identified, providing crucial information for improving catalyst stability. bath.ac.uk

In catalytic oxidation reactions using Mn(III)-diamine complexes, mechanistic studies suggest the formation of a complex-substrate aggregate. This is followed by an intramolecular electron transfer, leading to the oxidized product. nih.govacs.org

Rational Design of Ligand Architectures for Optimized Catalytic Performance

The rational design of ligands is a cornerstone of modern catalysis, enabling the synthesis of catalysts with enhanced activity, selectivity, and stability. For ligands based on the 1,3-diamine scaffold, several design principles have been successfully employed.

One key strategy involves positioning the two amine functional groups to achieve cooperative action. For bifunctional organocatalysts, placing primary and tertiary amines in a 1,3-relationship on a rigid scaffold, such as a cyclohexane ring, can create a well-defined space for substrate binding and facilitate intramolecular hydrogen bonding, which tunes the reactivity of the amino groups. nih.govacs.orgresearchgate.net

Another successful approach is the modification of existing, well-known chiral ligands. For example, the natural alkaloid sparteine, a tetracyclic diamine, has limitations as a catalyst. By computationally assessing the effect of removing one of its rings, researchers designed a more flexible and "untethered" 1,3-diamine ligand. researchgate.netchemrxiv.org This new ligand proved to be a pluripotent catalyst, showing excellent reactivity and enantioselectivity in various reactions under organocatalytic, copper, and palladium-catalyzed conditions, even in water. researchgate.netchemrxiv.org

The introduction of specific structural elements to the diamine backbone can also be used to control the catalytic environment. For instance, attaching a crown ether side arm to a chiral diamine ligand created a system where enantioselectivity in Suzuki-Miyaura coupling reactions could be controlled by the presence of potassium ions, which coordinate to the crown ether. chinesechemsoc.org

Furthermore, the steric and electronic properties of substituents on the diamine ligand are crucial. In the development of catalysts for the arylation of hindered primary amines, kinetic analysis revealed that reductive elimination was rate-limiting. This insight led to the design of a new biaryl(alkyl)arylphosphine ligand, which significantly accelerated the reaction by modifying the electronic properties and steric bulk around the metal center. nih.gov Similarly, introducing bulky substituents on chiral 1,3-diamine ligands used in artificial imine reductases helps to control the positioning of the catalytic moiety within the protein scaffold, thereby influencing enantioselectivity. unimi.it

Immobilization and Heterogenization Strategies for this compound Catalysts

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging. Immobilization of these catalysts onto solid supports (heterogenization) addresses these issues, combining the advantages of homogeneous and heterogeneous catalysis. rsc.orgrsc.org

Several strategies have been developed for the heterogenization of catalysts based on diamine ligands. One common approach is to attach the ligand to a polymer support. For example, a chiral N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand, a close analogue to 1,3-diamines, was attached to a soluble polyethylene glycol (PEG) support. liv.ac.uk The resulting Ru(II) complex served as a highly efficient and easily separable catalyst for the asymmetric transfer hydrogenation of ketones. The catalyst could be recovered by precipitation and reused, although some loss of activity was observed over consecutive runs. liv.ac.uk

Another strategy involves binding molecular catalysts to the surface of metal oxides. This can be achieved by first attaching the catalyst through acidic ligands and then "encapsulating" it with an additional metal oxide layer via atomic layer deposition (ALD). rsc.orgrsc.org This encapsulation technique helps prevent the catalyst from leaching off the support, a common problem with earlier immobilization methods, especially in aqueous or environmentally friendly solvents. rsc.org

The choice of support and the method of attachment are critical. Bio-inspired materials like polysaccharides (cellulose, chitosan) and proteins are also being explored as supports for palladium nanoparticles, which are used in C-C coupling reactions. mdpi.com For diamine-based systems, epoxy-functionalized carriers can be modified to create selective supports for the covalent immobilization of enzymes or metal complexes, where the diamine acts as a linker. researchgate.net The ratio of the diamine to the support material is a key parameter that must be optimized to achieve the best specific activity of the immobilized catalyst. researchgate.net These strategies pave the way for creating robust, recyclable catalysts derived from this compound and related structures for industrial applications.

Advanced Spectroscopic and Analytical Characterization in Research of N1,3 Dimethylbutane 1,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of N1,3-Dimethylbutane-1,3-diamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular framework can be assembled.

Due to the presence of a chiral center at the C3 position, the adjacent methylene (B1212753) (CH₂) protons are diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to distinct signals in the ¹H NMR spectrum. The complexity of the spectrum will depend on the solvent and temperature.

Predicted ¹H and ¹³C NMR Data

While a publicly available, experimentally verified spectrum for this compound is not available, the expected chemical shifts and coupling patterns can be predicted based on its structure. The following table outlines the anticipated signals in ¹H and ¹³C NMR spectra.

Atom Position (Structure)Predicted ¹H Chemical Shift (ppm)Predicted ¹H MultiplicityPredicted ¹³C Chemical Shift (ppm)
a (C1-CH₃)~1.0-1.2Doublet~20-25
b (C1-H)~2.8-3.2Multiplet~45-55
c (C2-H₂)~1.4-1.8Multiplet (Diastereotopic)~35-45
d (C3-H)~2.6-3.0Multiplet~50-60
e (C3-N-CH₃)~2.2-2.4Singlet/Doublet~30-35
f (C4-H₃)~1.0-1.2Doublet~20-25
g (N-H)Broad, variableSinglet (broad)-

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a combination of 1D and 2D NMR experiments is essential. youtube.com

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the protons on C1 to those on C2, and the C2 protons to the proton on C3. This confirms the butane (B89635) backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon-proton pairs. columbia.edu It is a highly sensitive technique that would show a cross-peak for each protonated carbon, linking the ¹H signal to its corresponding ¹³C signal in the table above. researchgate.netyoutube.com This allows for the direct assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu For instance, the protons of the methyl group at C1 (a ) would show a correlation to the carbon at C2, and the protons of the N-methyl group (e ) would show correlations to the C3 carbon. HMBC is crucial for piecing together the full carbon skeleton and identifying quaternary carbons (if any) and their neighboring protons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and preferred conformations. mdpi.com For example, NOESY could reveal spatial correlations between the methyl protons at C1 and the methylene protons at C2, helping to define the molecule's conformational preferences in solution.

This compound possesses several sources of conformational flexibility, including rotation around the C1-C2, C2-C3, and C-N single bonds, as well as the potential for nitrogen inversion at its two secondary amine centers. These dynamic processes can be studied using variable-temperature NMR, a technique known as dynamic NMR spectroscopy. copernicus.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, if the rate of conformational exchange is fast on the NMR timescale, the signals for atoms that are exchanging between different environments will appear as averaged, sharp peaks. mdpi.com As the temperature is lowered, the rate of exchange slows down. If the exchange rate becomes slow enough, separate signals for each distinct conformer may be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the energy barrier for the conformational change. copernicus.orgnih.gov This type of analysis provides critical information on the energy landscape of the molecule's rotational and inversional processes. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum measures the absorption of infrared radiation, while a Raman spectrum measures the scattering of light. Together, they provide a characteristic "fingerprint" of the molecule and allow for the identification of its functional groups. While no specific spectra for this compound are published, the expected vibrational frequencies can be predicted.

Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H StretchSecondary Amine (R₂N-H)3300 - 3500Medium-WeakMedium
C-H StretchAlkane (sp³ C-H)2850 - 3000StrongStrong
N-H BendSecondary Amine (R₂N-H)1550 - 1650Medium-StrongWeak
C-H Bend/ScissorCH₂, CH₃1350 - 1470MediumMedium
C-N StretchAliphatic Amine1000 - 1250MediumMedium-Strong
C-C StretchAlkane Skeleton800 - 1200WeakMedium-Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₆H₁₆N₂), the exact molecular weight is 116.1313 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, a high-energy electron beam bombards the molecule, creating a positively charged molecular ion ([M]⁺•). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. For aliphatic amines, the most common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

Predicted Major Fragmentation Pathways for this compound

Fragmentation PathwayStructure of Fragment IonPredicted m/z
Molecular Ion [C₆H₁₆N₂]⁺•116
Alpha-Cleavage at C1-C2 [CH(CH₃)NHCH₃]⁺58
Alpha-Cleavage at C2-C3 [CH₂(CH₂)CH(CH₃)NHCH₃]⁺85
Loss of methyl from C1-amine [CH(CH₃)NHCH₂CH₂CH(CH₃)NH₂]⁺101
Loss of propyl group [CH(CH₃)NHCH₃]⁺73 (from cleavage at C2-C3 and rearrangement)

The molecular ion peak at m/z 116 would confirm the molecular formula. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent. The most prominent peak (base peak) in the spectrum would likely result from the most stable fragment, predicted to be the ion at m/z 58 from alpha-cleavage at the C1 position. Analysis of these fragmentation patterns provides strong evidence for the compound's structure. docbrown.info

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs into a crystal lattice. nih.gov

Since this compound is a liquid at room temperature, it must first be converted into a crystalline solid to be analyzed by XRD. This is typically achieved by forming a salt, such as a dihydrochloride (B599025) salt, or by creating a coordination complex with a metal ion. evitachem.commdpi.com

An XRD study on a suitable crystal of an this compound derivative would provide invaluable information. For example, in a metal complex, it would reveal how the diamine acts as a ligand—showing the coordination geometry around the metal and the specific conformation (e.g., gauche or anti) of the butane backbone when bound. nih.govresearchgate.net Furthermore, analysis of the crystal packing would show intermolecular interactions, such as hydrogen bonds involving the N-H groups, which govern the solid-state architecture. nih.gov

Electroanalytical Techniques, Including Cyclic Voltammetry, for Redox Characterization

The electrochemical behavior of this compound is a subject of scientific inquiry, particularly its redox (reduction-oxidation) properties, which can be elucidated using electroanalytical techniques. Among these, cyclic voltammetry (CV) stands out as a powerful and versatile method for studying the electrochemical characteristics of chemical compounds. While specific, detailed research focusing exclusively on the cyclic voltammetry of this compound is not extensively documented in publicly available literature, the principles of its electrochemical analysis can be understood by examining studies on structurally similar aliphatic diamines.

The general mechanism for the electrochemical oxidation of simple aliphatic amines is consistent, irrespective of the number of organic substituents attached to the nitrogen atom. mdpi.com The presence of lone pair electrons on the nitrogen atoms makes amines susceptible to electrochemical oxidation. mdpi.com For aliphatic amines, this process typically involves the initial formation of a radical cation, which can then undergo further reactions. mdpi.com

The electrochemical oxidation of aliphatic amines, including primary, secondary, and tertiary amines, has been investigated using techniques such as cyclic voltammetry and preparative electrolysis. mdpi.com These studies help in establishing the oxidation mechanisms and determining the lifetimes of the resulting radical cations for secondary and tertiary amines. mdpi.com

In the context of diamines, research on compounds like ethylenediamine (B42938) and 1,3-diaminopropane (B46017) has shown that primary diamines can undergo electrodeposition. researchgate.net The anodic oxidation of ethylenediamine, for instance, leads to the formation of a polyethyleneimine-like thin film on the electrode surface. researchgate.net The proposed mechanism involves the formation of a radical cation, followed by the breaking of the C-N bond and subsequent reactions to form a polymer. researchgate.net

While direct experimental data for this compound is scarce, studies on analogous compounds provide valuable insights. For example, the electrochemical oxidation of certain diamine derivatives has been investigated both experimentally, using cyclic voltammetry and controlled potential coulometry, and theoretically. researchgate.net These studies indicate that the oxidation potential of these diamines is directly dependent on thermodynamic factors. researchgate.net

A practical application demonstrating the redox activity of a related compound involves the use of N,N'-dimethyl-1,3-propanediamine. In a study on zinc-iodine batteries, this diamine was grafted onto an acrylic fiber. The resulting material's cyclic voltammetry curves were recorded to evaluate its performance as part of the battery's cathode. researchgate.net This highlights the potential for N-methylated diamines to participate in redox reactions, a characteristic that is fundamental to their application in energy storage systems.

The redox activity of polymers derived from diamines has also been explored. For instance, polyenaminones synthesized from diamines have demonstrated redox activity when used as cathode materials in lithium batteries. mdpi.com

The following table presents data from a cyclic voltammetry study on a related compound, N,N'-dimethyl-1,3-propanediamine, in a specific application context. It is important to note that these values are not directly from this compound but can serve as a reference for the potential electrochemical behavior of similar N-methylated diamines.

Table 1: Cyclic Voltammetry Data for a Modified Acrylic Fiber with N,N'-dimethyl-1,3-propanediamine in a Zinc-Iodine Battery System. researchgate.net

ParameterValueConditions
Scan Rate0.1 mV s⁻¹Zinc-Iodine cell with GC-PAN/I cathode
Cathode MaterialN,N'-dimethyl-1,3-propanediamine-grafted and triethylenetetramine-crosslinked acrylic fiber/iodine (GC-PAN/I)-

This interactive table is based on data presented in a study on zinc-iodine batteries and serves as an illustrative example of the electrochemical characterization of a related N-methylated diamine.

Theoretical and Computational Studies of N1,3 Dimethylbutane 1,3 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) on N1,3-Dimethylbutane-1,3-diamine and Its Complexes

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like this compound. These methods provide deep insights into the molecule's geometry, electronic landscape, and spectroscopic behavior.

DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G**, are instrumental in predicting the optimized geometric structure of this compound. This involves determining key structural parameters like bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For this compound, these calculations would elucidate the spatial arrangement of its butane (B89635) backbone and the orientation of the two methyl-amino groups.

The electronic structure can also be thoroughly examined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, with a smaller gap suggesting higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding.

Table 1: Predicted Geometric Parameters for this compound (Hypothetical Data Based on Analogous Compounds)

ParameterPredicted Value
C-C Bond Length (average)1.52 - 1.54 Å
C-N Bond Length (average)1.46 - 1.48 Å
N-H Bond Length~1.01 Å
C-N-C Bond Angle110° - 114°
C-C-C Bond Angle109° - 112°

Computational methods can simulate various spectroscopic properties, providing a theoretical counterpart to experimental data.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations within DFT can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are valuable for assigning peaks in experimentally obtained spectra and confirming the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. These simulations help in identifying the characteristic vibrational modes of the functional groups present, such as N-H and C-H stretching and bending vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions that give rise to UV-Vis absorption spectra. This can predict the absorption maxima (λ_max) and help understand the electronic excitations within the molecule. For a saturated diamine like this compound, significant absorptions would not be expected in the visible region.

Table 2: Predicted Vibrational Frequencies for this compound (Hypothetical Data)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchSecondary Amine3300 - 3500
C-H StretchAlkyl2850 - 3000
C-N StretchAliphatic Amine1000 - 1250
N-H BendSecondary Amine1550 - 1650

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the presence of multiple single bonds, this compound is a flexible molecule with numerous possible conformations. Molecular Dynamics (MD) simulations are a powerful computational technique to explore this conformational landscape over time. By simulating the motion of atoms and molecules, MD can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, they can model how this compound interacts with solvent molecules, which is crucial for understanding its solubility and behavior in solution. When acting as a ligand, MD can also provide insights into the dynamic nature of its interaction with a metal center within a coordination complex.

Elucidation of Reaction Pathways and Transition States through Computational Chemistry

Computational chemistry offers a window into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For example, in reactions where this compound acts as a nucleophile or a base, computational methods can model the step-by-step process of bond formation and breaking. In the context of its use as a ligand in catalysis, these methods can elucidate the catalytic cycle, including substrate binding, transformation, and product release.

Ligand Binding Energy and Metal-Ligand Interaction Analysis within Coordination Compounds

This compound is expected to be an effective ligand for various metal ions due to its two nitrogen donor atoms. Computational chemistry provides a quantitative measure of the strength of this interaction through the calculation of ligand binding energy. This is typically calculated as the energy difference between the metal-ligand complex and the sum of the energies of the free metal ion and the free ligand.

Beyond just the binding energy, computational analysis can dissect the nature of the metal-ligand bond. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can characterize the interaction as primarily electrostatic or covalent. These analyses can also reveal the extent of charge transfer between the ligand and the metal, providing a deeper understanding of the electronic effects that govern the stability and reactivity of the coordination compound.

Derivatization and Advanced Functionalization Strategies for N1,3 Dimethylbutane 1,3 Diamine

Synthesis of Substituted and Stereochemically Defined N1,3-Dimethylbutane-1,3-diamine Analogues

The synthesis of substituted and stereochemically defined analogues of this compound is a key area of research for developing new chiral ligands and catalysts. While specific literature on the extensive derivatization of this compound is not abundant, the general principles of 1,3-diamine synthesis can be applied to generate a diverse range of analogues.

Stereoselective synthesis is paramount for obtaining enantiomerically pure or enriched diamines, which are valuable in asymmetric catalysis. General methods for the stereoselective synthesis of 1,3-dienes, which can be precursors to 1,3-diamines, have been extensively reviewed. nih.govnih.gov These methods often involve transition-metal-catalyzed cross-coupling reactions, olefination reactions, and rearrangements of enynes or alkynes. nih.gov The resulting stereodefined dienes can then be subjected to stereospecific diamination reactions to yield the desired 1,3-diamine analogues.

For instance, a general approach could involve the asymmetric reduction of a suitable diketone or the reductive amination of a keto-amine precursor. The stereochemical outcome of these reactions can be controlled by the use of chiral catalysts or reagents.

Table 1: Potential Strategies for Stereoselective Synthesis of this compound Analogues

StrategyDescriptionPotential Outcome
Asymmetric Reductive AminationThe stereoselective reduction of a β-amino ketone precursor using a chiral reducing agent or catalyst.Access to specific stereoisomers of the diamine.
Diastereoselective AdditionAddition of an organometallic reagent to a chiral imine or enamine derived from a simpler chiral amine.Control over the newly formed stereocenter relative to the existing one.
Kinetic ResolutionSelective reaction of one enantiomer of a racemic diamine mixture with a chiral reagent, allowing for the separation of the unreacted enantiomer.Isolation of one enantiomer from a racemic mixture.

Detailed research into the synthesis of analogues of this compound would likely focus on modifying the substituents on the nitrogen atoms or the carbon backbone to fine-tune the steric and electronic properties of the resulting molecule.

Incorporation of the this compound Moiety into Macrocyclic Ligands and Polymeric Structures

The bifunctional nature of this compound makes it an attractive building block for the construction of larger, more complex molecules such as macrocyclic ligands and polymers. The two amine groups can react with a variety of electrophilic reagents to form stable linkages.

Macrocyclic ligands containing diamine moieties are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. The synthesis of such macrocycles often involves the condensation of a diamine with a dicarbonyl compound or a dihalide under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. While specific examples involving this compound are not prevalent in the literature, the general principles of macrocyclization are well-established and could be applied. core.ac.uk The resulting macrocycles could find applications as catalysts, metal-ion sensors, or contrast agents for medical imaging.

In the realm of polymer science, diamines are common monomers for the synthesis of polyamides, polyimines, and polyureas. The incorporation of the chiral this compound moiety into a polymer backbone could impart unique properties to the resulting material, such as chiroptical activity or the ability to act as a chiral stationary phase for chromatographic separations. The synthesis would typically involve the polycondensation of the diamine with a diacyl chloride, a diisocyanate, or a dialdehyde.

Table 2: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomerLinkage Formed
PolyamideDiacyl chlorideAmide
PolyureaDiisocyanateUrea
PolyimineDialdehydeImine (Schiff base)

The properties of the resulting polymer would be dependent on the nature of the co-monomer and the polymerization conditions.

Chiral Derivatization for Enantiomeric Excess Determination and Chiral Pool Synthesis

The chirality of this compound makes it a valuable target for methods aimed at determining enantiomeric excess (e.e.) and as a potential component in chiral pool synthesis.

Chiral Derivatization for Enantiomeric Excess Determination:

Determining the enantiomeric purity of a chiral compound is crucial in many areas of chemistry, particularly in the pharmaceutical industry. One common method for determining e.e. by NMR spectroscopy is the use of a chiral derivatizing agent (CDA). wikipedia.org A CDA is an enantiomerically pure compound that reacts with both enantiomers of a racemic mixture to form a pair of diastereomers. These diastereomers exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.

While specific CDAs designed for this compound are not explicitly documented, a variety of chiral derivatizing agents for amines are known. cam.ac.ukscielo.org.mx These include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and a range of phosphorus-containing reagents. wikipedia.orgnih.govresearchgate.net The reaction of a racemic mixture of this compound with an enantiopure CDA would produce two diastereomeric products with different NMR spectra, enabling the determination of the enantiomeric ratio.

Table 3: Common Chiral Derivatizing Agents for Amines

Chiral Derivatizing Agent (CDA)Reactive Functional GroupResulting Linkage
Mosher's acid chlorideAcid chlorideAmide
(1R)-(-)-Camphanic chlorideAcid chlorideAmide
2,3,4,5-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)IsothiocyanateThiourea
Chiral Phosphorous ReagentsP-ClPhosphonamide

The choice of CDA would depend on factors such as the reactivity of the diamine and the desired resolution of the diastereomeric signals in the NMR spectrum.

Chiral Pool Synthesis:

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. Although this compound is not a naturally occurring product, if it can be obtained in high enantiomeric purity, it can serve as a valuable chiral building block. Its C2-symmetry, if present in a derivative, can be particularly advantageous in the design of chiral ligands for asymmetric catalysis. The diamine can be incorporated into more complex molecular architectures, transferring its chirality to the target molecule.

Emerging Applications and Future Research Directions for N1,3 Dimethylbutane 1,3 Diamine

Role in Advanced Material Synthesis and Supramolecular Chemistry

The bifunctional nature of N1,3-Dimethylbutane-1,3-diamine, conferred by its two amine groups, makes it a promising candidate as a monomer or building block in the synthesis of advanced polymers. The amine functionalities can react with various co-monomers, such as diacids or diisocyanates, to form polyamides or polyureas, respectively. The specific stereochemistry and spacing of the amine groups, along with the methyl substituents on the butane (B89635) backbone, could impart unique properties to the resulting polymers, including thermal stability, solubility, and mechanical strength.

Future research could focus on:

Polymer Synthesis: Systematically polymerizing this compound with a range of comonomers to create novel libraries of polymers. The properties of these materials could then be characterized and compared to polymers derived from other diamines to understand the specific contribution of the this compound structure.

Supramolecular Assemblies: In supramolecular chemistry, the diamine can act as a "guest" molecule within larger "host" structures or participate in the formation of self-assembled monolayers and metal-organic frameworks (MOFs). The hydrogen bonding capabilities of the amine groups are central to forming these non-covalent structures. Investigating how the compound's specific geometry influences the architecture and stability of such assemblies is a key area for future inquiry. The dihydrochloride (B599025) salt form of the compound, which has enhanced solubility, could be particularly useful in these studies. bldpharm.com

Applications in Chemical Biology: Ligand Design for Metal Complexes with Specific Interactions in Research Settings

In chemical biology and coordination chemistry, diamines are fundamental components of ligands that bind to metal ions. The resulting metal complexes have applications ranging from catalysis to therapeutic agents. This compound can serve as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable chelate ring.

Prospective research directions include:

Catalyst Development: Synthesizing transition metal complexes (e.g., with copper, palladium, or rhodium) using this compound as a ligand. The catalytic activity of these complexes could be tested in various organic reactions, such as cross-coupling or hydrogenation. The steric bulk provided by the methyl groups could influence the selectivity of these catalysts.

Biomimetic Modeling: Creating metal complexes that mimic the active sites of metalloenzymes. By studying the interaction of these synthetic complexes with biological molecules, researchers can gain insight into the mechanisms of their natural counterparts.

Therapeutic Research: While outside the direct scope of this article, the ability to form stable metal complexes is a foundational principle in the development of certain diagnostic and therapeutic agents. The related compound, N3,N3-Dimethylbutane-1,3-diamine, has been noted for its use in preparing derivatives for cancer and fibrosis treatment research, suggesting a potential, albeit unexplored, avenue for this compound derivatives. fluorochem.co.uk

Potential Research AreaFocusKey Structural Feature
Catalysis Asymmetric synthesis, cross-coupling reactions.Chiral centers and steric hindrance from methyl groups.
Biomimetic Studies Mimicking active sites of metalloproteins.Formation of stable bidentate chelate rings.
Ligand-Protein Interactions Designing ligands for specific biological targets.Hydrogen bonding capacity and defined 3D structure.

Table 2: Future Research in Chemical Biology for this compound

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use renewable feedstocks. Applying these principles to the synthesis and use of this compound is a critical area for future development.

Key research opportunities involve:

Sustainable Synthesis Routes: The synthesis of this compound can be achieved via the methylation of 1,3-diaminobutane. bldpharm.com Future work could focus on developing catalytic routes that avoid stoichiometric reagents, use environmentally benign solvents, and operate at lower temperatures and pressures. For instance, exploring catalytic hydrogenation processes using renewable hydrogen sources would be a significant advancement. While developed for a similar molecule, patented green methods for producing N,N-dimethyl-1,3-propanediamine, which involve continuous fixed-bed reactors and high-yield catalytic hydrogenation, could serve as a model for developing more sustainable processes for this compound.

Atom Economy: Evaluating and optimizing reaction pathways to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

Biodegradable Polymers: If used as a monomer, investigating the biodegradability of polymers derived from this compound could open up applications in sustainable packaging or biomedical materials.

Design of Novel Diamine Architectures Derived from this compound with Tailored Properties

This compound can serve as a scaffold for the synthesis of more complex molecules with highly specific properties. Its basic structure offers several points for chemical modification.

Future synthetic chemistry could explore:

Functional Group Modification: Attaching other functional groups to the diamine backbone to create derivatives with tailored electronic, steric, or solubility properties. For example, adding aromatic rings could lead to new ligands for photoluminescent materials.

Chiral Derivatives: The carbon atoms bearing the amine groups are chiral centers. Separating the stereoisomers of this compound would provide access to enantiomerically pure ligands, which are highly valuable in asymmetric catalysis and for creating stereospecific interactions with biological molecules.

Higher-Order Architectures: Using the diamine as a starting point to build more complex structures, such as dendritic molecules (dendrimers) or macrocycles, which have unique host-guest and catalytic properties.

Interdisciplinary Research Opportunities Involving this compound

The potential applications of this compound bridge several scientific disciplines, creating opportunities for collaborative research.

Chemistry and Materials Science: Joint efforts could focus on designing and synthesizing polymers or MOFs with specific mechanical, thermal, or electronic properties for applications in membranes, coatings, or gas storage.

Chemistry and Biology: Collaboration between synthetic chemists and biologists could lead to the development of novel metal-based probes for bio-imaging or to study enzymatic reaction mechanisms.

Chemistry and Environmental Science: Research in this area could focus on developing biodegradable materials or creating new catalytic systems for environmental remediation, leveraging the unique properties of this diamine.

As a relatively under-explored molecule, this compound represents a frontier for chemical innovation. The foundational knowledge of diamine chemistry suggests a wide range of possibilities, inviting researchers from diverse fields to unlock its full potential.

Q & A

Q. How can the synthesis of N1,3-Dimethylbutane-1,3-diamine be optimized for high yield and purity?

Methodological Answer: Optimization involves:

  • Stepwise alkylation : Adjusting molar ratios of precursors (e.g., propane-1,3-diamine and methylating agents) to minimize over-alkylation byproducts .
  • Temperature control : Maintaining 0–5°C during exothermic reactions to suppress side reactions .
  • Purification techniques : Use of crystallization or chromatography (e.g., silica gel columns with methanol/chloroform gradients) to isolate the dihydrochloride salt form, enhancing purity .
  • Scale-up strategies : Transitioning from batch reactors to continuous flow systems for improved reproducibility and yield in industrial settings .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm methyl group positions and amine proton environments (e.g., distinguishing between N1 and N3 substituents) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C7_7H18_{18}N2_2, MW 130.23) and fragmentation patterns .
  • X-ray crystallography : For resolving stereochemical ambiguities in chiral derivatives, particularly in dihydrochloride salts .

Q. How can researchers address discrepancies in reported solubility data for this compound?

Methodological Answer:

  • Solvent screening : Systematically test solubility in polar (water, methanol) vs. non-polar (chloroform, DCM) solvents under controlled pH and temperature .
  • Salt formation : Convert the free base to dihydrochloride salts to enhance aqueous solubility, as demonstrated in analogs like (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride .
  • Stability assays : Monitor degradation under varying storage conditions (e.g., light, humidity) to identify confounding factors in solubility measurements .

Advanced Research Questions

Q. What mechanistic role does this compound play in asymmetric catalysis?

Methodological Answer:

  • Ligand design : The compound’s dimethylamino groups act as electron donors, facilitating coordination to transition metals (e.g., Cu, Pd) in enantioselective cross-coupling reactions .
  • Steric effects : The branched alkyl chain creates chiral environments, enabling selective substrate binding in asymmetric hydrogenation (e.g., ketone reductions) .
  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates and identify rate-limiting steps in catalytic cycles involving this ligand .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., TLR2 in immunomodulation studies) .
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd_d) and rule off-target effects .
  • Metabolic stability testing : Compare half-lives in hepatocyte models vs. cell-free systems to differentiate intrinsic activity from metabolite-driven effects .

Q. How to design experiments probing the compound’s role in polymer synthesis?

Methodological Answer:

  • Cross-linking efficiency : Quantify polymer network density via gel permeation chromatography (GPC) when using the diamine as a cross-linker .
  • Reaction kinetics : Monitor real-time polymerization using in situ FTIR to track consumption of amine groups during polyurethane or epoxy resin formation .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess glass transition temperature (TgT_g) shifts, correlating with cross-linker concentration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.